6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a hydrazino group at the 6th position and three methyl groups at the 1st, 3rd, and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 1,3,4-trimethylpyrazole with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while substitution reactions can introduce various functional groups at the methyl positions .
Scientific Research Applications
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazino group at the 6th position and the three methyl groups at the 1st, 3rd, and 4th positions make it a versatile compound for various applications .
Properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXPLOECYNSHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381049 |
Source
|
Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-00-3 |
Source
|
Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine interact with acetylcholinesterase and what are the potential downstream effects?
A1: While the exact binding mechanism of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine to acetylcholinesterase (AChE) requires further investigation, molecular docking studies suggest a strong binding affinity (-10.28 kcal/mol) for the derivative compound 3b. [] This interaction likely inhibits AChE's enzymatic activity, preventing the breakdown of acetylcholine in the synapse. This inhibition could lead to increased acetylcholine levels, potentially enhancing cholinergic neurotransmission. This mechanism is relevant for exploring potential therapeutic applications in conditions associated with cholinergic deficits, such as Alzheimer's disease.
Q2: What is the structural characterization of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?
A2: The study synthesized new compounds derived from 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, specifically 3a and 3b. [] While the paper doesn't explicitly provide the molecular formula and weight for the parent compound, it confirms the characterization of the derivatives using FTIR and 1H/13C NMR spectroscopy. [] This spectroscopic data provides valuable insights into the structural features of these compounds.
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